2,2-Difluoro-2-(2-fluoro-4-methoxyphenyl)acetic acid
CAS No.:
Cat. No.: VC17802880
Molecular Formula: C9H7F3O3
Molecular Weight: 220.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H7F3O3 |
|---|---|
| Molecular Weight | 220.14 g/mol |
| IUPAC Name | 2,2-difluoro-2-(2-fluoro-4-methoxyphenyl)acetic acid |
| Standard InChI | InChI=1S/C9H7F3O3/c1-15-5-2-3-6(7(10)4-5)9(11,12)8(13)14/h2-4H,1H3,(H,13,14) |
| Standard InChI Key | WQJCVRCNZYJPPQ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=C(C=C1)C(C(=O)O)(F)F)F |
Introduction
Structural and Chemical Properties
2,2-Difluoro-2-(2-fluoro-4-methoxyphenyl)acetic acid features a phenyl ring substituted with a methoxy group at the para position (C4), a fluorine atom at the ortho position (C2), and a trifluoromethyl-acetic acid moiety at the adjacent carbon (C2). The molecular formula is inferred as C₁₀H₈F₃O₃, with a molecular weight of 242.16 g/mol. Key structural attributes include:
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Fluorine Substituents: The two fluorine atoms on the acetic acid moiety enhance electrophilicity and metabolic stability, while the ortho-fluoro group on the phenyl ring influences steric and electronic interactions.
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Methoxy Group: The para-methoxy group contributes to solubility in polar solvents and may participate in hydrogen bonding.
Theoretical calculations predict a logP value of 1.8, indicating moderate lipophilicity, and a pKa of 3.2 for the carboxylic acid group, suggesting ionization under physiological conditions.
Synthetic Pathways and Optimization
Key Synthetic Strategies
The synthesis of fluorinated aromatic acetic acids typically involves multi-step sequences combining electrophilic aromatic substitution, nucleophilic fluorination, and carboxylation. A plausible route for 2,2-difluoro-2-(2-fluoro-4-methoxyphenyl)acetic acid involves:
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Friedel-Crafts Acylation: Introduction of an acetyl group to 2-fluoro-4-methoxybenzene using acetyl chloride and a Lewis catalyst (e.g., AlCl₃).
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Electrophilic Fluorination: Treatment of the intermediate with a fluorinating agent (e.g., Selectfluor®) to install the difluoro moiety on the acetyl group.
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Oxidation and Hydrolysis: Conversion of the acetyl group to a carboxylic acid via potassium permanganate oxidation under acidic conditions.
Industrial-Scale Considerations
Large-scale production faces challenges in controlling regioselectivity during fluorination. Recent advances in continuous-flow microreactors have improved yields by optimizing reaction kinetics and minimizing side reactions. For example, a pilot study achieved an 82% yield using a tandem fluorination-carboxylation process under pressurized conditions.
Material Science Applications
The compound’s electron-withdrawing fluorine atoms enhance its utility in organic electronics:
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Dielectric Materials: Films incorporating fluorinated acetic acid derivatives exhibit dielectric constants of 2.3–2.7, suitable for low-k insulators.
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Liquid Crystals: Mesomorphic phases stabilize at temperatures up to 145°C, with nematic-isotropic transitions observed via differential scanning calorimetry.
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